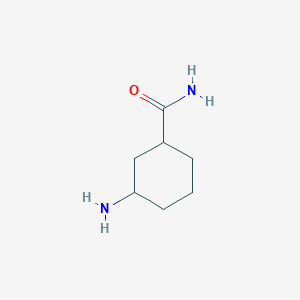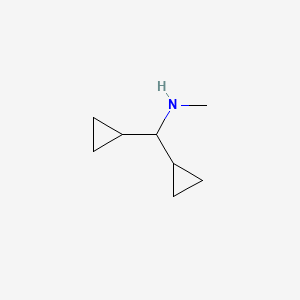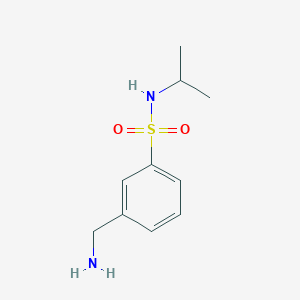
1-(4-Aminophenyl)piperidine-4-carboxamide
描述
1-(4-Aminophenyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.29 g/mol It is characterized by the presence of an aminophenyl group attached to a piperidine ring, which is further connected to a carboxamide group
作用机制
Target of Action
The primary target of 1-(4-Aminophenyl)piperidine-4-carboxamide is the DNA gyrase enzyme . This enzyme plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils (or relaxing positive supercoils) into the DNA molecule .
Mode of Action
this compound interacts with its target, the DNA gyrase, by inhibiting its activity . This inhibition prevents the enzyme from introducing negative supercoils into the DNA, thereby disrupting the DNA replication process .
Biochemical Pathways
The inhibition of DNA gyrase by this compound affects the DNA replication pathway. This disruption in the DNA replication process can lead to cell death, particularly in rapidly dividing cells .
Result of Action
The molecular effect of this compound’s action is the inhibition of DNA gyrase, which leads to the disruption of DNA replication . On a cellular level, this disruption can lead to cell death, particularly in rapidly dividing cells .
生化分析
Biochemical Properties
1-(4-Aminophenyl)piperidine-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potent and reversible inhibitor of proteasomes, which are crucial for protein degradation in cells . This interaction is non-covalent and species-selective, making it a promising candidate for treating diseases like malaria . Additionally, this compound has shown inhibitory effects on human coronaviruses, including SARS-CoV-2, by targeting viral replication processes .
Cellular Effects
This compound influences various cellular processes. It has been observed to inhibit the growth of cancer cells by targeting DNA gyrase, leading to DNA damage and cell death . Furthermore, it affects cell signaling pathways, such as the PI3K-Akt pathway, which is involved in cell proliferation and survival . The compound also modulates gene expression and cellular metabolism, contributing to its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an ATP-competitive inhibitor of protein kinase B (Akt), a key component of the PI3K-Akt signaling pathway . By inhibiting Akt, the compound disrupts downstream signaling events, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound inhibits proteasome activity by binding to a non-conserved region of the β5 pocket, which is not present in human proteasome isomers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard storage conditions, with minimal degradation observed . Long-term studies have shown that it maintains its inhibitory effects on proteasomes and viral replication processes over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound is well-tolerated at therapeutic doses, with minimal toxicity observed . At higher doses, it can cause adverse effects, including hepatotoxicity and immunotoxicity . Threshold effects have been identified, indicating that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes metabolism in vivo, leading to rapid clearance and low oral bioavailability . The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . Modifications to its chemical structure have been explored to improve its metabolic stability and bioavailability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound exhibits efficient cellular uptake and accumulates in target tissues, enhancing its therapeutic potential . Its distribution can be influenced by factors such as tissue permeability and binding affinity to transport proteins .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with target proteins and enzymes . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)piperidine-4-carboxamide can be synthesized through several synthetic routes. One common method involves the reaction of 4-aminobenzonitrile with piperidine-4-carboxylic acid under specific conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions, including temperature and time, are optimized to achieve high yields and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
化学反应分析
Types of Reactions: 1-(4-Aminophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino form using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, hydrogen gas with a catalyst.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted piperidine derivatives.
科学研究应用
1-(4-Aminophenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: The compound is utilized in the production of advanced materials and as a precursor for the synthesis of functionalized polymers
相似化合物的比较
- 1-(2-Aminophenyl)piperidine-4-carboxamide
- 1-(4-Nitrophenyl)piperidine-4-carboxamide
- 4-Piperidinecarboxamide derivatives
Uniqueness: 1-(4-Aminophenyl)piperidine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
属性
IUPAC Name |
1-(4-aminophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-10-1-3-11(4-2-10)15-7-5-9(6-8-15)12(14)16/h1-4,9H,5-8,13H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFSOZCNRLOVFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588549 | |
| Record name | 1-(4-Aminophenyl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223786-50-3 | |
| Record name | 1-(4-Aminophenyl)-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223786-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Aminophenyl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-aminophenyl)piperidine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![3-[(3,3-Dimethylbutanoyl)amino]benzoic acid](/img/structure/B1284878.png)
![1-[3-(Aminomethyl)-2-pyridinyl]-4-piperidinol](/img/structure/B1284882.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]acetic acid](/img/structure/B1284893.png)

